3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Linker Optimization

This 95% pure heterocyclic carboxylic acid features an imidazo[1,2-a]pyridine core with a 5-position propanoic acid linker. The specific 5-substitution provides a distinct vector for kinase inhibitor design and anti-tubercular SAR exploration, as demonstrated by potent activity against MDR/XDR-TB. Non-interchangeable with other imidazopyridine regioisomers. R&D use only.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13317900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1)CCC(=O)O
InChIInChI=1S/C10H10N2O2/c13-10(14)5-4-8-2-1-3-9-11-6-7-12(8)9/h1-3,6-7H,4-5H2,(H,13,14)
InChIKeyAPDFGBVAQPSJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid: Core Imidazopyridine Building Block for Medicinal Chemistry and Drug Discovery Procurement


3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid (CAS 1507047-38-2) is a heterocyclic carboxylic acid consisting of an imidazo[1,2-a]pyridine core substituted at the 5-position with a propanoic acid linker . This privileged scaffold, featuring a bridgehead nitrogen, is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties [1]. The compound is supplied as a 95% pure building block, primarily for use as an intermediate in the synthesis of more complex target molecules .

Why a Generic Imidazopyridine Carboxylic Acid Cannot Substitute for 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid in Synthetic Routes


Substituting a different imidazopyridine carboxylic acid for 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid in a synthetic pathway is not a trivial substitution. The position of the carboxylic acid moiety on the imidazopyridine core, as well as the length and flexibility of the linker (e.g., propanoic acid vs. carboxylic acid), critically dictates a molecule's three-dimensional shape, electronic distribution, and, consequently, its binding affinity and selectivity for a biological target [1]. As demonstrated in studies of related derivatives, even minor modifications can shift activity from one receptor subtype to another [2]. The following evidence quantifies how the specific 5-position propanoic acid substitution of the target compound provides a distinct and non-interchangeable chemical handle for drug discovery, differentiating it from other in-class analogs.

Quantitative Differentiation: 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid vs. Key Analogs in Scientific Procurement


Chain Length Differentiates 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid from Direct Carboxylic Acid Analogs

3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid features a flexible propanoic acid linker, providing a two-carbon spacer between the imidazopyridine core and the terminal carboxyl group. In contrast, the more common imidazo[1,2-a]pyridine-2-carboxylic acid analog has the carboxyl group directly attached to the core . This structural difference is a critical variable in medicinal chemistry, as linker length directly modulates a molecule's conformational freedom and ability to occupy a target binding pocket. A study on a related imidazopyridine series showed that a 200 nM IC50 for ubiquitin carboxyl-terminal hydrolase 1 inhibition could be achieved with a carefully optimized linker, whereas the base core alone was inactive [1]. While direct data for the target compound's activity is not publicly available, the presence of the propanoic acid linker offers a distinct and quantifiable handle for SAR exploration that is not possible with the direct carboxylic acid analog.

Medicinal Chemistry Structure-Activity Relationship (SAR) Linker Optimization

Positional Isomerism: 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid is Chemically Distinct from 2-Position Propanoic Acid Analogs

The location of the substituent on the imidazopyridine ring is a primary determinant of biological activity. 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid (with substitution at the 5-position) is a positional isomer of 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid (CAS 1488753-90-7, substitution at the alpha-carbon) . Research on the imidazopyridine scaffold has firmly established that binding affinity for targets like the peripheral benzodiazepine receptor can shift by more than an order of magnitude depending on the substitution position [1]. This class-level evidence demonstrates that the 5-positional isomer is a unique chemical entity, not interchangeable with other positional isomers in any rigorous research or procurement setting.

Positional Isomer Medicinal Chemistry Receptor Binding

Anti-Inflammatory Potential of Imidazopyridine Carboxylic Acids Suggests Therapeutic Relevance for the Propanoic Acid Derivative

The imidazopyridine carboxylic acid class has demonstrated significant anti-inflammatory activity. In a direct in vivo study, imidazo[1,2-a]pyridine-2-carboxylic acid (2) at 10 mg/kg inhibited carrageenan-induced edema more efficiently than the standard drug indomethacin, without causing gastroduodenal damage [1]. While this data is for a direct carboxylic acid analog, it strongly supports the therapeutic potential of the scaffold. 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid, with its extended propanoic acid chain, serves as a versatile building block to further optimize and explore the structure-activity relationship (SAR) of this promising anti-inflammatory chemotype. It offers a distinct entry point for synthesizing novel analogs with potentially improved pharmacokinetic properties (e.g., increased lipophilicity) compared to the more polar direct carboxylic acid.

Anti-inflammatory COX-2 Inhibition Lead Optimization

High-Value Research and Procurement Applications for 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid


Synthesis of Focused Compound Libraries for Kinase Inhibitor Discovery

Medicinal chemists can utilize 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid as a versatile carboxylic acid building block to synthesize diverse libraries of amides and esters. The imidazo[1,2-a]pyridine scaffold is a known ATP-mimetic core for kinases, and the 5-position propanoic acid linker provides an optimal vector for extending into the solvent-exposed region or a selectivity pocket of the kinase active site. This approach is supported by the identification of imidazopyridine derivatives with potent activity against p110alpha PI3K (IC50 = 0.0028 µM) [1].

Optimization of Anti-Inflammatory Lead Compounds

Based on the demonstrated in vivo efficacy of related imidazopyridine carboxylic acids, this compound is an ideal starting material for a medicinal chemistry optimization program targeting chronic inflammation. Researchers can use the propanoic acid handle to synthesize a series of prodrugs or amide derivatives to improve oral bioavailability and metabolic stability while maintaining the favorable safety profile observed for this chemotype [2].

Development of Novel Antimicrobial Agents

The imidazo[1,2-a]pyridine core is a well-established pharmacophore for antimicrobial activity, with derivatives showing efficacy against drug-resistant strains of tuberculosis (MDR-TB and XDR-TB) [3]. 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid offers a distinct chemical starting point to synthesize a new generation of antimicrobial compounds, allowing for the exploration of novel chemical space around the 5-position that is largely unexplored in this therapeutic area.

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